Silver lactate

Vue d'ensemble

Description

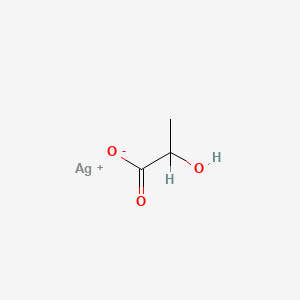

Silver lactate is an organic chemical compound, a salt of silver and lactic acid . It has the formula CH3CH(OH)COOAg . It forms light gray crystals and is soluble in water, slightly soluble in ethanol .

Synthesis Analysis

Silver lactate can be synthesized by the reaction of silver carbonate with lactic acid .

Molecular Structure Analysis

The linear formula of silver lactate is CH3CH(OH)COOAg . Its molecular weight is 196.94 g/mol .

Chemical Reactions Analysis

Silver lactate is a reagent for the precipitation of uric acid . It reacts with triphenylphosphine gold chloride in a mixed solvent of benzene and dichloromethane to obtain colorless triphenylphosphine gold lactate .

Physical And Chemical Properties Analysis

Silver lactate appears as gray to purple powder or flakes . It has a melting point of 120–122 °C and a boiling point of 227.6 °C . It is soluble in water .

Applications De Recherche Scientifique

Nanotechnology

Silver lactate has been used in the preparation of silver nanoparticles functionalized with ligands based on lactic acid derivatives . These nanoparticles have unique properties that differ from those of the bulk material, making them useful for numerous biological, optical, and electronic applications .

Surgical Antiseptic

Silver lactate is used as a surgical antiseptic . Its antimicrobial properties make it effective in preventing infections during surgical procedures .

Antimicrobial Agent

In addition to its use in surgery, silver lactate is also used as an antimicrobial agent in external applications . This makes it useful in a variety of settings where infection prevention is important .

Treatment of Thermal Wounds

Silver lactate is used in the treatment of full-thickness thermal wounds . Its antimicrobial properties help prevent infection, while its other properties may aid in wound healing .

Precipitation of Uric Acid

Silver lactate is a reagent for the precipitation of uric acid . This can be useful in laboratory settings for the analysis of uric acid levels .

Chemical Synthesis

Silver lactate, with its chemical formula CH3CH(OH)COOAg , is used in chemical synthesis . Its properties make it a useful reagent in a variety of chemical reactions .

Safety And Hazards

Propriétés

IUPAC Name |

silver;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEWRZSPCQHBOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5AgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875568 | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | L-(+)-Lactic acid silver salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silver lactate | |

CAS RN |

15768-18-0, 80298-33-5, 128-00-7 | |

| Record name | Silver lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15768-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver, (2-hydroxypropanoato-O1,O2)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080298335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (lactato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L(+)-Lactic acid silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6T8HG11V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does silver lactate exert its antimicrobial effects?

A1: Silver lactate primarily acts as an antimicrobial agent by releasing silver ions (Ag+). These ions interact with bacterial proteins and enzymes, disrupting essential cellular processes like respiration, metabolism, and DNA replication. [, , , ] This ultimately leads to bacterial cell death.

Q2: Against which microorganisms is silver lactate effective?

A2: Research has shown silver lactate to be effective against a range of bacteria, including Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), Pseudomonas aeruginosa, Proteus mirabilis, Aggregatibacter actinomycetemcomitans, and Serratia marcescens. [, , , ] It also displays activity against the fungal pathogen Candida albicans. []

Q3: What are some applications of silver lactate's antimicrobial properties?

A3: Silver lactate is incorporated into various products for its antimicrobial properties. These include:

- Wound dressings: Incorporated into dressings for treating burns and chronic wounds, it helps control bacterial growth and promotes healing. [, , , ]

- Medical device coatings: Used in coatings for implants and other medical devices, it minimizes the risk of biofilm formation and associated infections. [, ]

- Antibacterial solutions: Formulated into solutions for treating glass surfaces, it provides long-lasting antibacterial protection. []

Q4: How does the antimicrobial efficacy of silver lactate compare to other silver-based agents?

A4: Research suggests that silver lactate, when incorporated into polyurethane films, exhibits superior antibacterial performance compared to silver nitrate and pre-formed silver nanoparticles, particularly against E. coli. This enhanced activity is attributed to the porous structure of the silver lactate-loaded polyurethane. [] Another study showed silver lactate and chlorhexidine digluconate were able to inhibit proteases in skin even without full contact. []

Q5: What is the molecular formula and weight of silver lactate?

A5: The molecular formula of silver lactate is C3H5AgO3, and its molecular weight is 196.94 g/mol. []

Q6: What spectroscopic techniques are used to characterize silver lactate?

A6: Various spectroscopic methods can be employed to characterize silver lactate, including:

- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups and potential interactions between silver and the carrier material. [, ]

- NMR (Nuclear Magnetic Resonance Spectroscopy): Provides information about the structure and dynamics of silver lactate in solution. [] Particularly, 109Ag NMR is useful for characterizing solid inorganic silver compounds. []

- UV-Vis Spectroscopy: Monitors the formation and stability of silver nanoparticles in solutions. []

Q7: How does the incorporation of silver lactate affect the properties of polyurethane materials?

A7: Studies have shown that the addition of silver lactate to polyurethane does not negatively impact the mechanical properties of the material. In fact, Young's modulus, tensile strength, and hardness were found to be either unaffected or marginally increased. [] Furthermore, dynamic mechanical analysis (DMA) indicated greater thermal stability for the silver-containing polyurethane films. []

Q8: Is silver lactate stable under various conditions?

A8: Silver lactate's stability depends on the environmental conditions:

- Hydrolysis: Silver lactate undergoes degradation under basic hydrolysis but remains stable under acidic conditions. []

- Oxidation: It is susceptible to degradation upon exposure to oxidizing agents. []

- Light: While silver lactate itself may not be highly sensitive to light, silver ions released from it can be reduced to metallic silver upon light exposure, affecting its properties and requiring controlled conditions during silver enhancement processes. [, , , ]

Q9: How does silver lactate interact with human cells and tissues?

A9: While silver lactate's antimicrobial properties are beneficial, research highlights its potential effects on human cells:

- Cytotoxicity: High concentrations of silver lactate can negatively impact the viability of human cells, including polymorphonuclear leukocytes and potentially other cell types. []

- Immune response: Studies suggest that silver lactate might influence the immune response, although detailed investigations are needed to clarify its immunomodulatory effects. []

- Bioaccumulation: Animal studies have shown that bismuth, a metal often used in shotgun pellets as a less toxic alternative to lead, can accumulate in various tissues, including the nervous system, kidney, liver, spleen, and lung. [] While this study focuses on bismuth, it raises concerns about the potential bioaccumulation of other heavy metals, including silver.

Q10: Does silver lactate pose any toxicological risks?

A10: While silver lactate is generally considered safe for topical applications at low concentrations, potential toxicity concerns exist:

- Systemic toxicity: High doses of silver lactate, particularly through systemic exposure, can lead to argyria, a condition characterized by irreversible bluish-gray discoloration of the skin and mucous membranes due to silver deposition in tissues. []

- Neurotoxicity: Research in mice suggests that silver exposure might lead to behavioral changes, including hypoactivity, indicating potential neurotoxic effects. [, ]

Q11: What analytical methods are used to quantify silver lactate?

A11: Several analytical techniques are employed to quantify silver lactate:

- RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): A stability-indicating method allowing for the separation and quantification of silver lactate from its degradation products. [, ]

- Gas Chromatography (GC): Used to analyze nitrate levels in biological fluids, providing insights into the metabolism of nitric oxide. This method involves converting nitrate to nitrobenzene and quantifying it using a nitrogen-phosphorus detector. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.